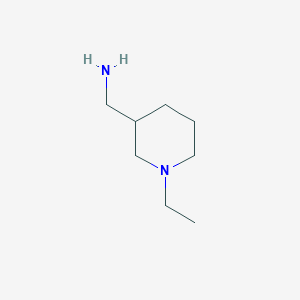

(1-Ethylpiperidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCANQRLZBOLBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409428 | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102459-02-9 | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Ethylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-3-yl)methanamine is a piperidine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core basic properties, including its chemical structure, physicochemical characteristics, and potential synthetic routes. Due to the limited availability of direct experimental data, this guide also includes detailed experimental protocols for the determination of key basic properties and outlines a plausible synthetic pathway. Furthermore, the potential role of this and similar molecular scaffolds in drug discovery is discussed and visualized.

Introduction

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals and biologically active compounds, owing to their ability to interact with various biological targets. This compound, with its characteristic ethylated piperidine ring and a primary aminomethyl substituent, represents a versatile building block for the synthesis of novel chemical entities.[1] Its basic nature, conferred by the two nitrogen atoms, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Understanding these fundamental properties is crucial for its application in drug design and development.

Physicochemical Properties

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 102459-02-9 | [1] |

| Chemical Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Canonical SMILES | CCN1CCCC(C1)CN | [1] |

| Physical Form | Liquid (Predicted) | [1] |

Table 2: Predicted and Estimated Basic Properties

| Property | Value | Notes |

| pKa (Predicted) | ~10.12 ± 0.29 | Based on a structurally similar compound. This value reflects the basicity of the amine groups. |

| Boiling Point | Data not available | Expected to be in the range of other substituted piperidines of similar molecular weight. |

| Melting Point | Not applicable (Liquid) | N/A |

| Water Solubility | Likely soluble | The presence of two amine groups suggests good solubility in aqueous solutions, especially under acidic conditions where protonation can occur.[2] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key basic properties of this compound and a potential synthetic route.

Determination of pKa by Potentiometric Titration

The pKa of an amine can be determined by monitoring the pH of a solution as it is titrated with a strong acid or base.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Record the initial pH of the amine solution.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point(s).

-

Plot the pH versus the volume of HCl added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Determination of Boiling Point by Capillary Method

This micro-method is suitable for determining the boiling point of a small amount of a liquid sample.

Materials:

-

This compound

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, with its open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Aqueous Solubility

A simple method to estimate the aqueous solubility of an amine.

Materials:

-

This compound

-

Deionized water

-

Test tubes

-

Vortex mixer

-

pH paper or pH meter

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Add a small volume of deionized water (e.g., 1 mL).

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved material. If the sample has completely dissolved, it is soluble at that concentration.

-

If undissolved material remains, the compound has limited solubility. The concentration can be determined by analyzing a filtered aliquot of the supernatant.

-

The effect of pH on solubility can be investigated by repeating the experiment with acidic or basic aqueous solutions. Given its basic nature, solubility is expected to increase in acidic conditions.[3]

Synthesis of this compound

A plausible synthetic route for this compound is the reduction of 1-ethylpiperidine-3-carbonitrile.

Reaction Scheme:

References

An In-depth Technical Guide to the Characterization of (1-Ethylpiperidin-3-yl)methanamine (CAS 102459-02-9)

Abstract

This technical guide provides a comprehensive characterization framework for (1-Ethylpiperidin-3-yl)methanamine, a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic applications. As a versatile scaffold, its empirical formula is C₈H₁₈N₂ with a molecular weight of approximately 142.24 g/mol .[1] This document outlines the structural elucidation, purification, and analytical assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust characterization protocol based on established principles and data from closely related analogues. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatographic methods, explaining the causality behind experimental choices and providing a self-validating system for its analysis.

Introduction and Significance

This compound, identified by its CAS number 102459-02-9, belongs to the class of N-alkylated aminomethylpiperidines. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, valued for its ability to impart favorable pharmacokinetic properties. The presence of both a tertiary amine within the piperidine ring and a primary amine in the methanamine side chain makes this compound a bifunctional building block.[1] These two basic centers can be selectively functionalized, opening avenues for the synthesis of diverse compound libraries for drug discovery. The ethyl group on the piperidine nitrogen further modulates the compound's lipophilicity and steric profile, which can be critical for its interaction with biological targets.

The primary amine offers a reactive handle for amide bond formation, reductive amination, and other N-alkylation reactions, while the tertiary amine can influence solubility and participate in salt formation. Understanding the comprehensive characterization of this molecule is therefore paramount for its effective use in research and development, ensuring purity, confirming identity, and establishing a baseline for quality control.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 102459-02-9 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a liquid | --INVALID-LINK-- |

| SMILES | CCN1CCCC(CN)C1 | --INVALID-LINK-- |

| InChI | InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | --INVALID-LINK-- |

Safety and Handling

As with many amine-containing compounds, this compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Safety Precautions:

-

Inhalation: Avoid breathing vapors or mist.[2]

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[2]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach starts from 1-ethyl-3-cyanopiperidine or 1-ethylpiperidine-3-carboxamide. The reduction of the nitrile or amide functionality to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 1-Ethyl-3-cyanopiperidine (Representative)

This protocol is based on standard procedures for the reduction of nitriles to primary amines.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Precursor: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-ethyl-3-cyanopiperidine (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Causality: The slow, cooled addition is crucial to control the exothermic reaction between LiAlH₄ and the nitrile.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing LiAlH₄ and precipitating aluminum salts, which facilitates their removal by filtration.

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 - 2.8 | m | 2H | -CH₂-N (piperidine ring) | Protons adjacent to the tertiary nitrogen are deshielded. |

| ~2.4 | q | 2H | -CH₂-CH₃ (ethyl group) | Methylene protons of the ethyl group, split by the methyl protons. |

| ~2.2 - 2.4 | m | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine. |

| ~1.2 - 1.9 | m | 5H | Piperidine ring protons | Complex multiplet for the remaining piperidine ring protons. |

| ~1.1 | t | 3H | -CH₂-CH₃ (ethyl group) | Methyl protons of the ethyl group, split by the methylene protons. |

| (variable) | br s | 2H | -NH₂ | Broad singlet for the primary amine protons; chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~55-60 | C2, C6 (piperidine) | Carbons adjacent to the tertiary nitrogen. |

| ~52-55 | -CH₂- (ethyl) | Methylene carbon of the N-ethyl group. |

| ~45-50 | -CH₂-NH₂ | Carbon of the aminomethyl group. |

| ~35-40 | C3 (piperidine) | Methine carbon of the piperidine ring at the point of substitution. |

| ~25-30 | C4, C5 (piperidine) | Remaining piperidine ring carbons. |

| ~12-15 | -CH₃ (ethyl) | Methyl carbon of the N-ethyl group. |

Note: Predicted chemical shifts are based on the analysis of similar N-alkylated piperidine structures. Actual values may vary depending on the solvent and other experimental conditions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nature of the amines, which are readily protonated.

Expected Fragmentation Pattern:

The protonated molecule [M+H]⁺ would have an m/z of approximately 143.2. Key fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[5]

-

α-Cleavage: Loss of the ethyl group from the piperidine nitrogen would be a characteristic fragmentation.

-

Ring Opening: Cleavage of the piperidine ring can lead to a variety of fragment ions.

-

Loss of the aminomethyl group: Cleavage of the C-C bond between the piperidine ring and the aminomethyl group is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-3500 | Medium, Broad | N-H (primary amine) | Symmetric and asymmetric stretching |

| 2900-3000 | Strong | C-H (alkane) | Stretching |

| 1590-1650 | Medium | N-H (primary amine) | Scissoring (bending) |

| 1450-1470 | Medium | C-H (alkane) | Bending |

| 1000-1250 | Medium-Strong | C-N | Stretching |

The presence of the N-H stretching bands is a key indicator of the primary amine, while the strong C-H stretching bands confirm the aliphatic nature of the molecule.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing volatile and thermally stable compounds like the target molecule.

Representative GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective for separating amines.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound and any potential impurities.

-

Detector: A mass spectrometer operating in electron ionization (EI) mode.

-

-

Data Analysis: The retention time of the peak corresponding to the compound is used for identification, while the integrated peak area provides a measure of its purity. The mass spectrum obtained can be compared to the expected fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity analysis, especially if the compound or its impurities are not suitable for GC.

Representative HPLC Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation:

-

Column: A reversed-phase C18 column is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7] For amine-containing compounds, a slightly acidic or basic mobile phase may be needed to ensure good peak shape.

-

Detector: A UV detector is suitable if the compound has a chromophore. For compounds like this compound that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

-

Conclusion

The comprehensive characterization of this compound (CAS 102459-02-9) is crucial for its application in research and development. This guide has provided a detailed framework for its synthesis, purification, and analytical characterization. By employing a combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and chromatographic techniques, researchers can confidently verify the identity, structure, and purity of this versatile building block. The provided protocols and predictive data serve as a robust starting point for establishing a self-validating quality control system, ensuring the scientific integrity of studies that utilize this important chemical entity.

References

- 1. aablocks.com [aablocks.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine

This technical guide provides a comprehensive overview of the chemical properties and structure of (1-Ethylpiperidin-3-yl)methanamine, a versatile compound with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and structure.

Chemical Identity and Properties

This compound is a substituted piperidine derivative characterized by an ethyl group attached to the piperidine nitrogen and a methanamine group at the 3-position. This structure imparts specific chemical properties that are of interest in medicinal chemistry.

Summary of Chemical Data

The key identifiers and molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | CCN1CCCC(CN)C1 | [1] |

| InChI | InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | [1] |

| CAS Number | 102459-02-9 | [1] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the piperidine ring with the ethyl group bonded to the nitrogen atom and the methanamine substituent at the third carbon atom of the ring.

This guide is intended for informational purposes for a technical audience. For experimental applications, please refer to peer-reviewed literature and established laboratory safety protocols.

References

An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine: Synthesis, Characterization, and Applications

Introduction: Unveiling a Versatile Piperidine Scaffold

To the dedicated community of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of (1-Ethylpiperidin-3-yl)methanamine. This disubstituted piperidine derivative represents a valuable building block in medicinal chemistry, offering a unique combination of a tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group. Saturated N-alkyl heterocycles are prominent structural motifs in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] The strategic functionalization of these scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical and biological properties.[1][2]

This document serves as a detailed resource, moving beyond a simple data sheet to offer insights into the synthesis, purification, and comprehensive characterization of this compound. We will delve into the causality behind experimental choices, providing a framework for its practical application in a research and development setting.

Molecular and Physicochemical Profile

This compound, with the CAS number 102459-02-9, is a chiral molecule possessing a distinct three-dimensional architecture that can significantly influence its interaction with biological targets.[3] The presence of two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine—imparts it with the ability to form salts and engage in hydrogen bonding, which are critical determinants of its solubility and pharmacokinetic profile.[3]

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 102459-02-9 | [3] |

| Molecular Formula | C₈H₁₈N₂ | [3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | Expected to be a liquid | [3] |

| Predicted Boiling Point | ~237.2 ± 10.0 °C | Predicted for a similar compound[4] |

| Predicted Density | ~0.942 ± 0.06 g/cm³ | Predicted for a similar compound[4] |

| Predicted pKa | ~10.12 ± 0.29 | Predicted for a similar compound[4] |

Note: Predicted values are based on a structurally similar compound, 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine, and should be considered as estimates.

Strategic Synthesis: A Reductive Amination Approach

The most direct and efficient synthetic route to this compound is through the reductive amination of 1-ethyl-3-piperidinecarboxaldehyde. This widely utilized transformation in medicinal chemistry offers high yields and operational simplicity for the construction of carbon-nitrogen bonds. The causality behind this choice lies in the chemoselective reduction of the transiently formed imine or iminium ion in the presence of a mild reducing agent.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, wherein the progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.

Materials:

-

1-Ethyl-3-piperidinecarboxaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-ethyl-3-piperidinecarboxaldehyde (1.0 equivalent) in methanol, add ammonium acetate (5-10 equivalents). The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the reactivity of the reducing agent.

-

Slowly add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. The choice of NaBH₃CN is deliberate; it is a mild reducing agent that selectively reduces the iminium ion over the starting aldehyde.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is fully consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Comprehensive Characterization: The Analytical Fingerprint

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical profile for this compound.

Caption: General workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals for the ethyl group, the piperidine ring protons, and the aminomethyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂-NH₂ | ~2.5 - 2.8 | Doublet | Protons on the carbon adjacent to the primary amine. |

| Piperidine Ring Protons | ~1.2 - 3.0 | Multiplets | A complex series of overlapping signals. |

| -N-CH₂-CH₃ | ~2.4 | Quartet | Protons of the methylene group of the N-ethyl substituent. |

| -NH₂ | ~1.0 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

| -N-CH₂-CH₃ | ~1.1 | Triplet | Protons of the methyl group of the N-ethyl substituent. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂-NH₂ | ~45 - 50 | Carbon adjacent to the primary amine. |

| Piperidine Ring Carbons | ~25 - 60 | Carbons of the piperidine ring. |

| -N-CH₂-CH₃ | ~52 | Methylene carbon of the N-ethyl group. |

| -N-CH₂-CH₃ | ~12 | Methyl carbon of the N-ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of key functional groups. As a primary amine, this compound is expected to show characteristic N-H stretching and bending vibrations.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Two bands, medium intensity |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium to weak |

| Alkane C-H | C-H Stretch | 2950 - 2850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. In accordance with the "nitrogen rule," a compound with an even number of nitrogen atoms, such as this compound, will have an even nominal molecular weight.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 142.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical from the piperidine nitrogen or cleavage adjacent to the aminomethyl group, leading to characteristic fragment ions.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with appropriate care. It is advisable to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary amine serves as a convenient handle for further derivatization through acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The piperidine motif is a well-established pharmacophore in many centrally active agents, and modifications to this core can significantly impact a compound's biological activity and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound. By understanding its fundamental physical and chemical properties, and by employing robust synthetic and analytical methodologies, researchers can effectively utilize this valuable building block in their drug discovery and development endeavors. The insights provided herein are intended to empower scientists to confidently incorporate this versatile scaffold into their research programs.

References

-

National Center for Biotechnology Information. "Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines." PubMed Central. [Link]

-

PubMed. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." [Link]

Sources

- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]

- 4. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE | 936940-49-7 [amp.chemicalbook.com]

An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-3-yl)methanamine, including its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is presented to offer predictive insights.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under IUPAC nomenclature. Its chemical structure consists of a piperidine ring substituted with an ethyl group at the nitrogen atom (position 1) and a methanamine group at position 3.

IUPAC Name: 1-(1-Ethylpiperidin-3-yl)methanamine[1]

Synonyms: 3-Piperidinemethanamine, 1-Ethyl-[1]

CAS Number: 102459-02-9[1]

Chemical Formula: C₈H₁₈N₂[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(1-Ethylpiperidin-3-yl)methanamine are scarce in publicly available literature. However, some basic properties have been reported, and others can be predicted based on its structure and data from similar compounds. The presence of two amine groups suggests that the molecule is basic.[1]

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point (Predicted) | 237.2 ± 10.0 °C | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |

| Density (Predicted) | 0.942 ± 0.06 g/cm³ | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |

| pKa (Predicted) | 10.12 ± 0.29 | Predicted for a structurally similar compound, 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis could start from 1-ethyl-3-piperidone. This intermediate can undergo reductive amination with ammonia or a protected amine equivalent, followed by reduction of the resulting imine or enamine to yield the target primary amine.

General Experimental Protocol for Reductive Amination (Illustrative):

-

Step 1: Imination. To a solution of 1-ethyl-3-piperidone in a suitable solvent (e.g., methanol, ethanol), an excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate) is added. The reaction is stirred at room temperature to form the corresponding imine/enamine intermediate.

-

Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until completion.

-

Step 3: Work-up and Purification. The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent. The final product is purified by a suitable method, such as distillation or column chromatography.

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for 1-(1-Ethylpiperidin-3-yl)methanamine.

Biological Activity and Potential Applications

Specific studies on the biological activity of 1-(1-Ethylpiperidin-3-yl)methanamine are not prominently featured in the scientific literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3][4] Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, effects on the central nervous system, and antimicrobial and anticancer properties.[5]

The structural motif of an N-alkylated piperidine with a basic side chain is of interest in medicinal chemistry for its potential to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.[6][7][8] The specific biological profile of 1-(1-Ethylpiperidin-3-yl)methanamine would be determined by the spatial arrangement of its functional groups and its overall physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

The general reactivity of amines makes this compound a versatile building block in organic synthesis.[9]

Caption: Potential areas of biological investigation for 1-(1-Ethylpiperidin-3-yl)methanamine.

References

- 1. CAS 102459-02-9: 1-(1-ethylpiperidin-3-yl)methanamine [cymitquimica.com]

- 2. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE | 936940-49-7 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1-Ethylpiperidin-3-yl)methanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-3-yl)methanamine, a substituted piperidine derivative with significant potential in medicinal chemistry and pharmaceutical development. This document details its chemical properties, provides a representative synthetic protocol, and explores its applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound, with the CAS number 102459-02-9, is a bifunctional organic molecule characterized by a piperidine ring N-substituted with an ethyl group and a methanamine substituent at the 3-position.[1] This structure imparts specific physicochemical properties that make it an attractive scaffold for drug design.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₈N₂.[1] Its molecular weight is approximately 142.24 g/mol .[1]

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the ethyl group attached to the piperidine nitrogen and the aminomethyl group at the 3-position.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | 102459-02-9 | |

| Appearance | Liquid | |

| IUPAC Name | This compound | |

| Synonyms | 3-Piperidinemethanamine, 1-Ethyl- | |

| SMILES | CCN1CCCC(CN)C1 | |

| InChI | InChI=1/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 |

The presence of two nitrogen atoms, a tertiary amine within the piperidine ring and a primary amine in the side chain, confers basic properties to the molecule, allowing for the formation of salts with various acids. This characteristic is often exploited in drug development to improve the solubility and bioavailability of a compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective approach involves the reductive amination of a suitable piperidone precursor. The following is a representative, multi-step synthesis protocol.

Representative Synthetic Pathway

Figure 2: A representative synthetic workflow for this compound.

Experimental Protocol

Step 1: Oximation of 1-Ethyl-3-piperidone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-3-piperidone (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-ethyl-3-piperidone oxime.

Step 2: Reduction of 1-Ethyl-3-piperidone oxime

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Oxime: Dissolve the 1-ethyl-3-piperidone oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.

Disclaimer: This is a representative protocol and may require optimization. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The piperidine ring is a common motif in many approved drugs, particularly those targeting the central nervous system.[2] The primary amine of this compound serves as a versatile synthetic handle for the introduction of various functional groups through reactions such as acylation, alkylation, and sulfonylation, enabling the generation of large compound libraries for high-throughput screening.

The structural features of this compound suggest potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Modifications to the primary amine can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep the container tightly closed.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting material for the development of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

Sources

The Pharmacological Potential of (1-Ethylpiperidin-3-yl)methanamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The (1-Ethylpiperidin-3-yl)methanamine core structure represents a versatile scaffold with significant potential in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom within the piperidine ring and a primary amine, offer multiple points for chemical modification, enabling the exploration of a wide range of biological targets. This technical guide synthesizes the current understanding of the biological activities associated with piperidine-based compounds, providing a framework for the rational design and evaluation of novel this compound derivatives. While direct studies on this specific scaffold are limited in publicly available literature, extensive research on analogous piperidine-containing molecules offers valuable insights into their potential therapeutic applications, ranging from central nervous system disorders to infectious diseases.

Potential Biological Activities and Target-Based Data

Derivatives of the piperidine scaffold have been shown to interact with a variety of biological targets. The following table summarizes quantitative data from studies on structurally related piperidine compounds, offering potential starting points for the investigation of this compound derivatives.

| Derivative Class | Target | Assay Type | Compound | Ki (nM) | IC50 (nM) | pA2 | Reference |

| Eticlopride-based Analogues | Dopamine D2 Receptor | Radioligand Binding | O-alkylated 33 | 1.77 | - | - | [1] |

| Dopamine D3 Receptor | Radioligand Binding | O-alkylated 33 | 0.436 | - | - | [1] | |

| Dopamine D2 Receptor | Radioligand Binding | N-alkylated 11 | 25.3 | - | - | [1] | |

| Dopamine D3 Receptor | Radioligand Binding | N-alkylated 11 | 6.97 | - | - | [1] | |

| 4-Hydroxypiperidine Analogues | Histamine H3 Receptor | Functional Assay | 1a (ADS-003) | - | - | 8.47 | [2] |

| Histamine H3 Receptor | Functional Assay | 1d | - | - | 7.79 | [2] | |

| Histamine H3 Receptor | Functional Assay | 2a | - | - | 6.23 | [2] | |

| Histamine H3 Receptor | Functional Assay | 2d | - | - | 8.06 | [2] | |

| Aminoethyl-Substituted Piperidines | Sigma-1 Receptor | Radioligand Binding | 20a | 16 | - | - | [3] |

| Sigma-1 Receptor | Radioligand Binding | 21a | 19 | - | - | [3] | |

| Sigma-1 Receptor | Radioligand Binding | 22a | 27 | - | - | [3] | |

| Sigma-1 Receptor | Cytotoxicity (DU145) | 20a | - | 4900 | - | [3] | |

| Sigma-1 Receptor | Cytotoxicity (DU145) | 21a | - | 5500 | - | [3] | |

| Sigma-1 Receptor | Cytotoxicity (DU145) | 22a | - | 4000 | - | [3] |

Key Experimental Methodologies

The evaluation of novel this compound derivatives will necessitate a suite of well-defined experimental protocols. Based on studies of analogous compounds, the following methodologies are recommended for characterizing their biological activity.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of test compounds to a target receptor.

-

General Protocol:

-

Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK293 cells for dopamine or histamine receptors) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylspiperone for D2/D3 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

-

Objective: To characterize the functional activity of a compound at a target receptor.

-

Example Protocol (cAMP Accumulation Assay for GPCRs):

-

Cell Culture: Cells expressing the G-protein coupled receptor (GPCR) of interest are cultured in appropriate media.

-

Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by treatment with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 and pA2 (for antagonists) values.

-

In Vivo Behavioral Models

To assess the physiological effects of the compounds, various animal models can be employed.

-

Objective: To evaluate the in vivo efficacy of compounds in relevant animal models of disease.

-

Example Protocol (Apomorphine-Induced Licking in Rodents for Dopaminergic Activity):

-

Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to the testing environment.

-

Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses.

-

Apomorphine Challenge: After a predetermined time, the animals are challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces stereotyped licking behavior.

-

Behavioral Observation: The frequency and duration of licking behavior are observed and quantified for a set period.

-

Data Analysis: The ability of the test compound to inhibit the apomorphine-induced licking is used as a measure of its dopamine receptor antagonist activity.

-

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the processes involved in the discovery and evaluation of this compound derivatives, the following diagrams illustrate key workflows and relationships.

Caption: A generalized workflow for the discovery and development of novel this compound derivatives.

Caption: A simplified signaling pathway for a GPCR target, a common mechanism of action for piperidine-based compounds.

Caption: The logical progression from initial in vitro properties to the identification of a potential drug candidate.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ethyl-Piperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the development of a wide array of therapeutics.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ethyl-piperidine compounds. It delves into their mechanisms of action, receptor binding affinities, and physiological effects, with a particular focus on their interactions with sigma receptors, histamine receptors, and other CNS targets. This document summarizes key quantitative data, details experimental protocols for compound characterization, and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development.

Introduction

Piperidine and its derivatives are fundamental heterocyclic compounds in the pharmaceutical industry, found in numerous approved drugs.[2][3] The ethyl-piperidine moiety, in particular, has been a key component in the design of compounds targeting a variety of biological systems. These compounds have shown promise in the treatment of neurological disorders, pain, and cancer.[4][5][6] This guide aims to provide an in-depth technical resource on the pharmacological characteristics of ethyl-piperidine compounds, consolidating current knowledge to support ongoing research and development efforts.

Mechanism of Action and Physiological Effects

Ethyl-piperidine compounds exert their pharmacological effects through various mechanisms, primarily by modulating the activity of specific receptors and signaling pathways.

A notable characteristic of many ethyl-piperidine derivatives is their high affinity for sigma receptors, particularly the sigma-1 (σ1) receptor.[4][7] The σ1 receptor is an intracellular chaperone protein involved in regulating a multitude of cellular functions.[4] Ethyl-piperidine compounds can act as either agonists or antagonists at the σ1 receptor, leading to downstream modulation of neurotransmitter systems. For instance, σ1 receptor antagonism by some ethyl-piperidine derivatives can reduce dopamine hyperexcitability in mesolimbic pathways by attenuating calcium-dependent dopamine release.[8]

Certain ethyl-piperidine compounds exhibit a dual-target profile, binding with high affinity to both σ1 and histamine H3 receptors.[8][9] This dual activity is a promising strategy for treating complex neurological disorders by synergistically modulating nociception, cognitive function, and neurotransmitter release.[8]

Beyond sigma and histamine receptors, various ethyl-piperidine derivatives have been investigated for their activity at other targets, including:

-

Opioid Receptors: Some derivatives show analgesic properties, suggesting interaction with opioid receptors.[5][10]

-

NMDA Receptors: Specific compounds have been identified as potent and selective antagonists of the NR1/2B NMDA receptor subtype.[11]

-

Sodium Channels: Certain fluorinated ethynylpiperidine derivatives have demonstrated local anesthetic and antiarrhythmic activities, likely through interaction with voltage-gated sodium channels.[12]

The physiological effects of ethyl-piperidine compounds are diverse and dependent on their specific structure and target engagement. These effects include analgesia, anti-inflammatory action, antiplatelet aggregation, anticancer activity, and modulation of central nervous system functions.[5][13][14][15]

Quantitative Data on Receptor Binding and Activity

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of ethyl-piperidine compounds at various receptors.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | σ2 Receptor Affinity (Ki) [nM] | Reference |

| 4a | H | 165 | >10,000 | [4][16] |

| 13a | Tosyl | 108 | 1,460 | [4][16] |

| 18b | Ethyl | 89.4 | 1,180 | [4][16] |

| 18a | Methyl | 7.9 | 243 | [4][16] |

| 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | 2-(3,5-Dimethylphenoxy)ethyl | 8.2 ± 0.7 | - | [8] |

| 4a (phenoxyalkylpiperidine series) | N-[(4-chlorophenoxy)ethyl] | - | 17.2 | [7] |

| 1b | N-[(4-methoxyphenoxy)ethyl] | 1.49 | - | [7] |

| (R)-2b | N-[(4-methoxyphenoxy)ethyl] | 0.89 | - | [7] |

| (S)-2b | N-[(4-methoxyphenoxy)ethyl] | 1.18 | - | [7] |

| 1a | N-[(4-chlorophenoxy)ethyl] | 0.34 | - | [7] |

| (R)-2a | N-[(4-chlorophenoxy)ethyl] | 1.18 | - | [7] |

| (S)-2a | N-[(4-chlorophenoxy)ethyl] | 0.64 | - | [7] |

| Compound 1 (piperazine-based) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105 | [17] |

| Compound 3 (piperazine-based) | - | 8.9 | 231 | [17] |

| Compound 5 (piperidine) | - | 3.64 | - | [9] |

| Compound 11 (piperidine) | - | - | - | [9] |

Table 2: Histamine H3 Receptor Binding Affinities

| Compound ID | Histamine H3 Receptor Affinity (Ki) [nM] | Reference |

| 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | 12.5 ± 1.3 | [8] |

| Compound 4 (piperazine) | 3.17 | [9] |

| Compound 5 (piperidine) | 7.70 | [9] |

| Compound 13 (piperazine) | 37.8 | [9] |

| Compound 16 (piperazine) | 12.7 | [9] |

Table 3: Other Receptor/Enzyme Activities

| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result | Reference |

| PD5 | Platelet Aggregation (PAF-induced) | IC50 | 0.06 mM | [5][13] |

| PD3 | Platelet Aggregation (PAF-induced) | IC50 | 80 mM | [5][13] |

| Methylated Piperidines (20a, 21a, 22a) | DU145 Prostate Cancer Cell Growth Inhibition | IC50 | Low micromolar range | [4] |

| 10a | NR1A/2B NMDA Receptor | IC50 | 0.025 µM | [11] |

| 10b | Mouse Maximal Electroshock (MES) Assay | ED50 | 0.7 mg/kg i.v. | [11] |

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity of test compounds for σ1 and σ2 receptors.

Materials:

-

σ1 Receptor Source: Homogenates of guinea pig brains.[4]

-

σ2 Receptor Source: Membrane preparation from rat liver.[4]

-

σ2 Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG).[4]

-

σ1 Masking Agent (for σ2 assay): (+)-Pentazocine.[17]

-

Non-specific Binding Determination: Haloperidol or unlabeled DTG.[16][17]

-

Buffer: Tris-HCl.[16]

Procedure:

-

Prepare membrane homogenates from the respective tissues.

-

In a final assay volume (e.g., 200 µL or 0.5 mL), combine the membrane preparation, the test compound at various concentrations, and the radioligand.[16][17]

-

For the σ2 assay, include a masking agent to block radioligand binding to σ1 receptors.[17]

-

To determine non-specific binding, a separate set of tubes is prepared in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).[16]

-

Incubate the mixture for a specified time and temperature (e.g., 120 minutes at 37°C).[16]

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[18]

Sigma-1 Receptor Functional Assay (Phenytoin Shift Assay)

Objective: To determine if a compound acts as a σ1 receptor agonist or antagonist.

Principle: Phenytoin is an allosteric modulator of the σ1 receptor that potentiates the binding affinity of agonists but has little to no effect on the affinity of antagonists.[17]

Procedure:

-

Perform a radioligand binding assay for the σ1 receptor as described above.

-

Conduct the assay in two parallel sets of experiments: one in the absence and one in the presence of a fixed concentration of phenytoin.[17]

-

Generate displacement curves for the test compound in both conditions.

-

Calculate the ratio of the Ki values obtained without and with phenytoin.[17]

-

An increase in binding affinity (ratio > 1) in the presence of phenytoin suggests agonist activity, while little to no change (ratio ≈ 1) indicates antagonist activity.[17]

In Vivo Analgesic Activity (Writhing Test)

Objective: To assess the analgesic potential of a compound in an animal model of pain.

Procedure:

-

Use mice as the animal model.

-

Administer the test compound at various doses.

-

After a predetermined time, induce visceral pain by intraperitoneal injection of an irritant (e.g., acetic acid).

-

Observe the mice for a set period and count the number of "writhes" (a characteristic stretching behavior indicative of pain).

-

Calculate the percentage of inhibition of writhing for each dose group compared to a vehicle-treated control group.[10]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor-Mediated Modulation of Neurotransmission

Ethyl-piperidine compounds that act as σ1 receptor antagonists can modulate dopaminergic and glutamatergic neurotransmission. The diagram below illustrates the proposed mechanism.

Caption: σ1R Antagonism by Ethyl-Piperidine Compounds.

Experimental Workflow for Ligand-Receptor Binding Affinity Determination

The following diagram outlines the logical flow for determining the binding affinity of a novel ethyl-piperidine compound.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

Ethyl-piperidine compounds represent a versatile and pharmacologically significant class of molecules with demonstrated activity at a range of biological targets. Their ability to modulate key receptors in the central nervous system, such as sigma and histamine receptors, underscores their potential for the development of novel therapeutics for neurological and psychiatric disorders, pain management, and oncology. The data and protocols presented in this guide offer a foundational resource for researchers to build upon, facilitating the rational design and evaluation of new ethyl-piperidine-based drug candidates. Further exploration of the structure-activity relationships and signaling pathways modulated by these compounds will continue to drive innovation in this important area of medicinal chemistry.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647) | 1219961-03-1 [evitachem.com]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. benchchem.com [benchchem.com]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Strategic Role of (1-Ethylpiperidin-3-yl)methanamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, a privileged scaffold frequently incorporated into the architecture of numerous therapeutic agents.[1] Its conformational flexibility and ability to engage in crucial interactions with biological targets have cemented its importance in drug design. Within this esteemed class of heterocycles, (1-Ethylpiperidin-3-yl)methanamine emerges as a particularly valuable chemical building block. This guide provides an in-depth technical exploration of its synthesis, properties, and strategic application, with a focus on its pivotal role in the creation of innovative pharmaceuticals. The presence of both a secondary amine within the piperidine ring and a primary aminomethyl group at the 3-position offers synthetic handles for diverse chemical modifications, enabling the construction of complex molecular entities with tailored pharmacological profiles.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug development. These properties dictate its reactivity, solubility, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 102459-02-9 | N/A |

| Molecular Formula | C₈H₁₈N₂ | N/A |

| Molecular Weight | 142.24 g/mol | N/A |

| Appearance | Liquid | N/A |

| Boiling Point | Not explicitly available, but the related 1-Ethylpiperidine has a boiling point of 131 °C. | [2] |

| Solubility | Expected to be soluble in water and common organic solvents. | N/A |

| pKa | The piperidine nitrogen will have a pKa in the range of 10-11, while the primary amine will have a pKa around 9-10. | N/A |

The structural uniqueness of this compound lies in the spatial arrangement of its functional groups. The ethyl group on the piperidine nitrogen influences its lipophilicity and potential for steric interactions. The 3-substituted aminomethyl group provides a key point for derivatization, allowing for the introduction of a wide array of functionalities.

Caption: 2D structure of this compound.

Synthesis of a Key Building Block: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, often commencing with a pre-functionalized piperidine ring. A common and efficient strategy involves the N-alkylation of a suitable piperidine precursor followed by the introduction and subsequent reduction of a nitrogen-containing functional group at the 3-position.

A plausible and industrially scalable synthetic pathway initiates from 3-cyanopiperidine. This approach involves two key transformations: N-ethylation of the piperidine nitrogen and the reduction of the nitrile group to a primary amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, two-step synthesis of this compound. This procedure is based on established methodologies for N-alkylation of piperidines and nitrile reduction.[3][4][5]

Step 1: Synthesis of 1-Ethylpiperidine-3-carbonitrile

-

Reaction Setup: To a solution of 3-cyanopiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1-ethylpiperidine-3-carbonitrile, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-ethylpiperidine-3-carbonitrile (1.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) is prepared.

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and a solution of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser work-up, results in the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The precipitate is removed by filtration, and the filter cake is washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound. The final product can be further purified by distillation under reduced pressure.

Application in Pharmaceutical Synthesis: The Case of Alogliptin

The utility of this compound as a building block is prominently showcased in the synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[6][] In the synthesis of Alogliptin, this compound serves as a key intermediate that is introduced in the final steps of the synthetic sequence.

The core of the Alogliptin molecule is a substituted pyrimidinedione. One of the key synthetic steps involves the nucleophilic substitution of a leaving group on the pyrimidinedione ring by the primary amine of a chiral 3-aminopiperidine derivative.[8] While the initial syntheses of Alogliptin utilized (R)-3-aminopiperidine, the incorporation of the ethyl group on the piperidine nitrogen to form a structure analogous to one derived from this compound is a known modification in related compounds.

Caption: Role of the building block in the synthesis of Alogliptin analogues.

The use of this compound or its derivatives in this context highlights the importance of having readily accessible and versatile building blocks for the rapid assembly of complex drug molecules. The ability to introduce the substituted piperidine moiety late in the synthesis allows for the exploration of structure-activity relationships (SAR) by varying the substituents on the piperidine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for related compounds, it is likely to be a corrosive and flammable liquid.

Key Safety Considerations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Drug Discovery